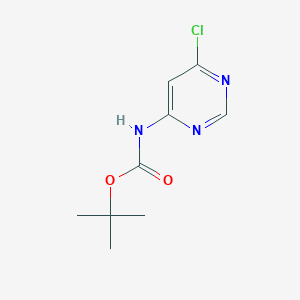

tert-Butyl (6-chloropyrimidin-4-yl)carbamate

Description

tert-Butyl (6-chloropyrimidin-4-yl)carbamate (CAS: 1849595-31-8) is a carbamate-protected pyrimidine derivative with the molecular formula C₉H₁₂ClN₃O₂ and a molecular weight of 229.66 g/mol . It is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The compound features a pyrimidine ring substituted with a chlorine atom at position 6 and a tert-butyl carbamate group at position 4. Its storage conditions typically recommend maintaining it under an inert atmosphere at 2–8°C to ensure stability .

Properties

IUPAC Name |

tert-butyl N-(6-chloropyrimidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVHXPVFUMYVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

4-Amino-6-chloropyrimidine reacts with Boc anhydride [(Boc)₂O] in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base deprotonates the amine, facilitating nucleophilic attack on the carbonyl carbon of the anhydride. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or under mild reflux (40–50°C).

Example Protocol

-

Dissolve 4-amino-6-chloropyrimidine (1.0 equiv) in dry DCM.

-

Add TEA (2.0 equiv) and DMAP (0.1 equiv) under nitrogen.

-

Slowly introduce Boc anhydride (1.2 equiv) and stir for 12–24 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Key Considerations

-

Purity : >95% by HPLC when using excess Boc anhydride and rigorous exclusion of moisture.

-

Side Reactions : Overprotection is minimal due to the steric hindrance of the Boc group.

Chlorination After Boc Protection

For substrates where the chlorine atom is introduced post-protection, this method involves sequential Boc protection and halogenation. Starting with 4-aminopyrimidine, the amine is first protected, followed by chlorination at the 6-position.

Halogenation Using Phosphorus Oxychloride (POCl₃)

The Boc-protected intermediate, tert-butyl (4-aminopyrimidin-6-yl)carbamate, undergoes chlorination with POCl₃ in the presence of a catalyst such as N,N-dimethylformamide (DMF).

Reaction Steps

-

Protect 4-aminopyrimidine with Boc anhydride as described in Method 1.

-

Dissolve the Boc-protected intermediate in POCl₃ (5.0 equiv) and DMF (0.1 equiv).

-

Reflux at 110°C for 6–8 hours.

-

Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

Performance Metrics

-

Selectivity : Chlorination occurs regioselectively at the 6-position due to electronic directing effects of the Boc group.

Cyclocondensation Approach

Constructing the pyrimidine ring from smaller precursors offers an alternative route. This method employs a Biginelli-like cyclocondensation between a Boc-protected amidine and a β-keto ester.

Synthetic Pathway

-

Prepare Boc-protected amidine by reacting tert-butyl carbamate with amidine hydrochloride.

-

React the amidine with ethyl acetoacetate and a chlorinating agent (e.g., Cl₂ gas or N-chlorosuccinimide) in ethanol under acidic conditions.

Optimization Insights

-

Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA) improves cyclization efficiency.

-

Yield : 50–65%, with byproducts arising from incomplete cyclization.

Metallation and Electrophilic Quenching

Drawing parallels from pyridine chemistry, lithiation of a Boc-protected pyrimidine intermediate followed by chlorination represents a advanced method.

Protocol Overview

-

Protect 4-aminopyrimidine with Boc anhydride.

-

Treat the Boc-protected compound with n-butyllithium (n-BuLi) at −78°C in THF.

-

Introduce a chlorine source (e.g., hexachloroethane or ClSiMe₃) to quench the lithiated species.

Challenges and Solutions

-

Regioselectivity : The Boc group directs lithiation to the 6-position, ensuring precise chlorination.

-

Yield : 55–70%, contingent on strict temperature control and anhydrous conditions.

Comparative Analysis of Preparation Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Boc Protection | High yield, simplicity | Requires pre-synthesized 4-amino-6-chloro precursor | 70–85% |

| Post-Protection Chlorination | Flexibility in halogenation timing | Risk of over-chlorination | 60–75% |

| Cyclocondensation | Builds pyrimidine ring de novo | Moderate yield, byproduct formation | 50–65% |

| Metallation-Quenching | Regioselective, adaptable to other halogens | Technically demanding, low-temperature | 55–70% |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-chloropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and thiols , and the reactions are typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

Scientific Research Applications

1. Pharmacological Studies:

Research has indicated that tert-butyl (6-chloropyrimidin-4-yl)carbamate exhibits significant biological activity, particularly as a potential drug candidate for neuropsychiatric disorders. It has been investigated as a precursor for radioligands targeting metabotropic glutamate receptors, which are implicated in various neurological conditions.

For instance, studies have demonstrated that derivatives of this compound can be used to develop positron emission tomography (PET) radioligands that selectively bind to metabotropic glutamate receptor subtype 1. These radioligands are crucial for imaging brain activity and understanding receptor distribution in vivo .

2. Antibacterial Activity:

Recent investigations into quinolinyl pyrimidines have shown that compounds related to this compound can inhibit Mycobacterium tuberculosis. This highlights its potential as an antibacterial agent against resistant strains of bacteria . The structure–activity relationship studies suggest that modifications to the pyrimidine ring can enhance antimicrobial efficacy.

Therapeutic Applications

1. Neuropsychiatric Disorders:

Given its role in modulating glutamatergic signaling, this compound is being explored for therapeutic applications in treating conditions such as anxiety, depression, and schizophrenia. The ability to selectively target specific receptor subtypes makes it a promising candidate for drug development aimed at reducing side effects associated with non-selective treatments .

2. Drug Development:

The compound serves as a critical intermediate in synthesizing more complex pharmacophores aimed at treating neurodegenerative diseases. Its derivatives have been evaluated for their ability to cross the blood-brain barrier, a crucial factor in central nervous system drug design .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and the nature of the target enzyme . The pathways involved may include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Key Findings :

- Chlorine Position : The position of chlorine on the pyrimidine ring significantly affects electronic properties. For example, the C6-Cl substituent in the target compound enhances stability compared to C2-Cl analogs .

- Multi-Halogenation : Dichloro derivatives (e.g., 5,6-dichloro) show higher molecular weights and reactivity in cross-coupling reactions .

Pyridine-Based Analogs

Pyridine derivatives with carbamate groups serve as alternatives in drug discovery. Notable examples include:

Key Findings :

- Core Heteroatoms : Pyridine analogs lack the second nitrogen in the pyrimidine ring, reducing hydrogen-bonding capacity and altering pharmacokinetics .

- Halogen Effects : Bromine substitutions (e.g., 6-bromo) increase molecular weight and cost but enhance halogen-bonding interactions in target proteins .

Other Carbamate-Containing Compounds

Compounds with non-pyrimidine cores but similar carbamate groups highlight functional versatility:

Key Findings :

- Functional Group Additions: Amino or ether groups (e.g., in ) expand reactivity for further derivatization .

- Steric Effects : Di-tert-butyl carbamates () are bulkier, limiting their use in sterically sensitive reactions .

Biological Activity

tert-Butyl (6-chloropyrimidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a chlorinated pyrimidine ring and a carbamate functional group, suggest potential for various biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.66 g/mol

- CAS Number : 1849595-31-8

Synthesis

The synthesis of this compound typically involves:

- Chlorination of Pyrimidine : Using phosphorus oxychloride to form the chlorinated intermediate.

- Amination Reaction : Reacting the chloropyrimidine with an amine in the presence of a base like triethylamine to introduce the amino group.

Biological Mechanisms

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The chloropyrimidine moiety enhances binding affinity, potentially inhibiting target proteins involved in various disease pathways.

The compound may act as an inhibitor by binding to active sites on enzymes or receptors, disrupting normal biological functions. This inhibition can lead to altered cellular processes, making it a valuable tool in studying enzyme interactions and receptor binding dynamics .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit protein-protein interactions critical in cancer progression, such as the p53-MDM2 interaction .

- Antimicrobial Activity : Preliminary evaluations suggest potential efficacy against various bacterial strains, including those classified under ESKAPE pathogens and Mycobacterium tuberculosis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Case Studies and Research Findings

A selection of studies highlights the compound's biological relevance:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated inhibition of MDM2 by derivatives of chloropyrimidine compounds | In vitro assays measuring IC50 values |

| Study B | Evaluated antimicrobial properties against ESKAPE pathogens | Resazurin reduction microplate assay |

| Study C | Investigated enzyme interactions leading to potential therapeutic applications | Molecular docking studies |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl (4-aminocyclohexyl)carbamate | Lacks chlorinated pyrimidine | Different reactivity and activity profile |

| tert-butyl (4-chloropyrimidin-2-yl)carbamate | Similar but with different substitution pattern | Potentially different enzyme interactions |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (6-chloropyrimidin-4-yl)carbamate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with tert-butyl carbamate under basic conditions. Optimization involves:

- Catalyst selection : Use of anhydrous potassium carbonate or DIPEA to enhance nucleophilicity.

- Solvent choice : Polar aprotic solvents like DMF or DMSO improve reaction kinetics at 80–100°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Monitor reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Expect a singlet at δ ~1.4 ppm for the tert-butyl group and aromatic proton signals between δ 8.0–8.5 ppm for the pyrimidine ring. Compare with published spectra of structurally analogous compounds (e.g., tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate) .

- IR : Carbamate C=O stretch appears near ~1700 cm⁻¹.

- HRMS : Calculate exact mass (C₉H₁₃ClN₃O₂: 230.0598 [M+H]⁺) and validate using ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement tools : Use SHELXL (from the SHELX suite) for high-resolution crystallographic refinement. Address twinning or disorder by applying restraints to thermal parameters .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for hydrogen-bonding network analysis.

- Data collection : Employ synchrotron radiation for high-resolution datasets (<1.0 Å) to reduce model bias .

Q. What computational modeling approaches are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces and identify electrophilic sites (e.g., C6-Cl bond activation).

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the pyrimidine core’s hydrogen-bonding capacity .

Q. How does the stability of this compound vary under different experimental conditions, and what precautions are critical?

Methodological Answer:

Q. What strategies address discrepancies in reported reaction yields for derivatives of this compound?

Methodological Answer:

- Parameter control : Ensure anhydrous conditions (e.g., flame-dried glassware) and inert atmosphere (N₂/Ar) to suppress side reactions.

- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 tert-butyl carbamate to 4,6-dichloropyrimidine) via DoE (Design of Experiments).

- Analytical validation : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify unreacted starting material .

Q. What role does this compound play in multicomponent reactions for drug discovery?

Methodological Answer:

- Suzuki coupling : Acts as an electrophilic partner with boronic acids (e.g., aryl/heteroaryl) to generate biarylpyrimidine scaffolds. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Protecting group : The tert-butyl carbamate moiety can be deprotected under acidic conditions (TFA/DCM) to yield free amines for further functionalization .

Q. What challenges arise during purification, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.